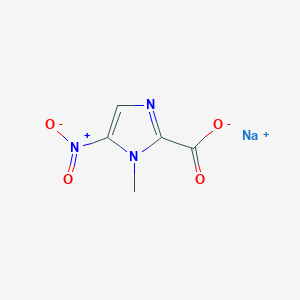

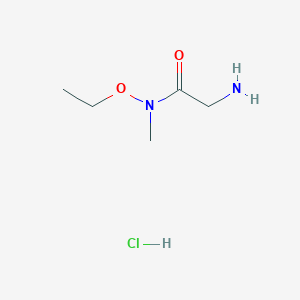

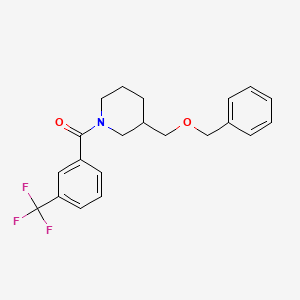

![molecular formula C22H27N5O4 B3012031 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-79-5](/img/structure/B3012031.png)

8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of imidazo[2,1-f]purinone, which is a class of molecules known for their biological activity, particularly as adenosine receptor antagonists. These compounds are characterized by a xanthine core and are of interest due to their potential therapeutic applications. The specific compound mentioned includes various substitutions at the 1-, 3-, and 8-positions, which are likely to influence its potency, selectivity, and hydrophilicity .

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinone derivatives has been described in the literature. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones involves acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide to yield the target compounds . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar pathway with modifications to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinone derivatives is crucial for their interaction with the A(3) adenosine receptor. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds, which helps in understanding how different substitutions affect their biological activity . The presence of hydroxyethoxyethyl and methylbenzyl groups in the compound suggests modifications that could enhance binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-f]purinone derivatives is influenced by their functional groups. The synthesis process itself involves several chemical reactions, including acetylation and condensation. The reactivity of these compounds in biological systems, such as their interaction with enzymes and receptors, is a key area of study, although specific reactions of the compound are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinone derivatives, such as solubility, stability, and hydrophilicity, are important for their biological activity and pharmacokinetic profile. The modifications at various positions on the molecule aim to improve these properties. For example, increasing hydrophilicity can enhance the compound's solubility in aqueous environments, which is beneficial for drug development . The antimicrobial activity of related compounds has been evaluated, indicating the potential for diverse biological applications .

Applications De Recherche Scientifique

Interactions and Binding Studies A study on a related purine derivative, "3,9-dihydro-3-[(2-hydroxyethoxy)methyl]-6-ethyl-9-oxo-5H-imidazo[1,2-a]purine," revealed its complex interaction with herpes simplex virus thymidine kinase (HSV1 TK). Using transferred NOE experiments and full relaxation matrix analysis, researchers discovered the substrate's preferred conformation when bound, highlighting the detailed interaction mechanisms between such compounds and biological targets (Czaplicki et al., 1996).

Synthesis and Chemical Properties Another study focused on the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, a new class of purine analogues. This research provides insights into the chemical synthesis and potential biological applications of these compounds, indicating moderate activity against certain viruses at non-toxic levels (Kim et al., 1978).

Photophysical Properties Spectral and photophysical properties of derivatives related to acyclovir, including 3,9-dihydro-3-[(2-hydroxyethoxy)methyl]-6-phenyl-9-oxo-imidazo[1,2-a]purine and its substituted derivatives, were studied in various solvents and aqueous solutions. This research sheds light on the ground and excited state behaviors of these compounds, which can be crucial for their potential applications in photodynamic therapy and as fluorescent markers (Wenska et al., 2004).

Antioxidant Phenolic Compounds In a different context, research on antioxidant phenolic compounds from walnut kernels (Juglans regia L.) identified several compounds with significant DPPH scavenging activities. While not directly related to the chemical , this study exemplifies the ongoing search for natural antioxidants and their potential health benefits, underlining the broader spectrum of research in identifying and utilizing bioactive compounds (Zhang et al., 2009).

Propriétés

IUPAC Name |

6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-14-7-5-6-8-17(14)13-26-20(29)18-19(24(4)22(26)30)23-21-25(9-11-31-12-10-28)15(2)16(3)27(18)21/h5-8,28H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOTZKBNGVGENJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CCOCCO)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

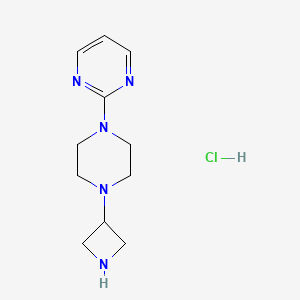

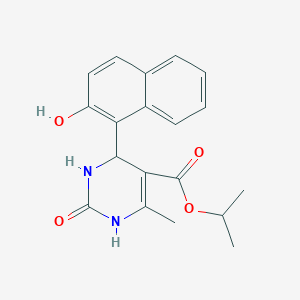

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

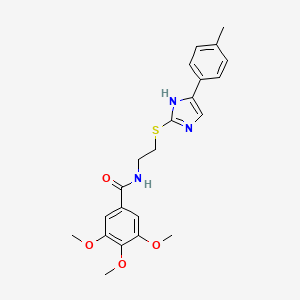

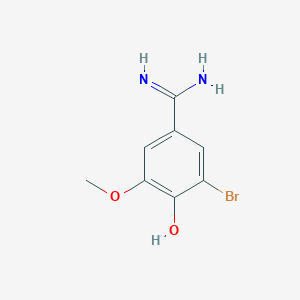

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

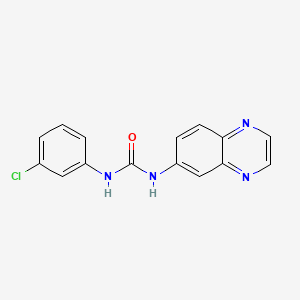

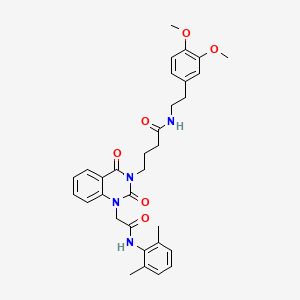

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)